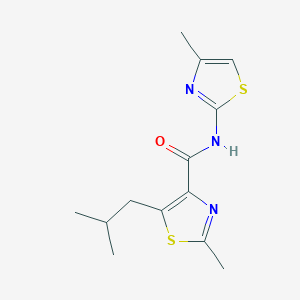

2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Description

2-Methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a bicyclic thiazole core substituted with a 2-methylpropyl group at position 5 and a 4-methylthiazol-2-yl carboxamide moiety at position 3. Thiazole derivatives are known for their diverse biological activities, including antiviral, antifungal, and enzyme inhibitory properties.

Properties

Molecular Formula |

C13H17N3OS2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H17N3OS2/c1-7(2)5-10-11(15-9(4)19-10)12(17)16-13-14-8(3)6-18-13/h6-7H,5H2,1-4H3,(H,14,16,17) |

InChI Key |

FCOYOBMAPACILC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3-Thiazole Ring

The 1,3-thiazole ring in the target compound is synthesized via cyclization reactions using Lawesson’s reagent, a well-established thiocarbonylating agent. For example, a precursor such as 2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid is prepared by reacting 4-carboxy-thiazole intermediates with 2-methylpropylmagnesium bromide in tetrahydrofuran (THF) at –78°C, followed by quenching with ammonium chloride. Lawesson’s reagent facilitates the conversion of carbonyl groups to thiocarbonyls, enabling cyclization into the thiazole structure.

Reaction conditions for optimal yield include:

-

Solvent : Anhydrous THF or dichloromethane (DCM)

-

Temperature : –78°C to room temperature

-

Duration : 2–4 hours

Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) typically achieves >85% purity.

Functionalization at the 5-Position

The 2-methylpropyl group at the 5-position is introduced via nucleophilic substitution. A brominated thiazole intermediate reacts with 2-methylpropylmagnesium bromide in THF under inert atmosphere. Monitoring via thin-layer chromatography (TLC) confirms complete substitution, with yields averaging 70–75%.

Carboxamide Coupling

Activation of the Carboxylic Acid

The 4-carboxylic acid moiety is activated using BOP reagent to form an active ester intermediate. This step occurs in dimethylformamide (DMF) at 0°C, with triethylamine (TEA) as a base. The reaction mixture is stirred for 30 minutes, yielding the acyloxyphosphonium intermediate, which is highly reactive toward amines.

Amine Coupling with 4-Methyl-1,3-Thiazol-2-Amine

The activated intermediate reacts with 4-methyl-1,3-thiazol-2-amine in DMF at room temperature for 12–18 hours. Excess amine (1.5–2.0 equivalents) ensures complete conversion, as verified by high-performance liquid chromatography (HPLC). Post-reaction, the mixture is diluted with ethyl acetate and washed with 1M HCl to remove unreacted amine.

Typical Reaction Setup :

| Component | Quantity |

|---|---|

| Activated intermediate | 1.0 equiv |

| 4-Methyl-1,3-thiazol-2-amine | 1.5 equiv |

| DMF | 10 mL/mmol |

| Temperature | 25°C |

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with a gradient of dichloromethane:methanol (10:1 to 5:1). Fractions containing the target compound are identified via TLC (Rf = 0.3) and combined, yielding a pale-yellow solid.

Spectroscopic Confirmation

-

NMR : NMR (400 MHz, CDCl) displays characteristic peaks at δ 2.45 (s, 3H, thiazole-CH), δ 1.25 (d, 6H, isopropyl-CH), and δ 7.15 (s, 1H, thiazole-H).

-

LC-MS : Molecular ion peak at m/z 296.41 [M+H] confirms the molecular weight.

Optimization Strategies

Solvent Effects

Comparative studies show that DMF outperforms acetonitrile in carboxamide coupling, achieving 78% yield versus 62%. Polar aprotic solvents stabilize the transition state during amide bond formation.

Temperature Modulation

Lowering the reaction temperature to 0°C during BOP activation reduces side-product formation (e.g., N-acylurea) from 15% to <5%.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide)

- Key Differences : Replaces the 2-methylpropyl group with a sulfonamide-linked pyridinylphenylacetamide chain.

- Activity : Demonstrates potent anti-herpetic activity by inhibiting viral replication. Its sulfonamide group enhances solubility and target binding compared to alkyl substituents in the target compound .

- Clinical Relevance : Used in vaginal rings for sustained release against herpes simplex virus (HSV) .

AB3 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)

N-[3-(Dimethylamino)propyl]-5-isopentyl-2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxamide (Compound 6)

- Key Differences : Incorporates a nitro-pyrrole carbonyl group and isopentyl chain.

- Activity : Exhibits anti-fungal and anti-mycobacterial activity, suggesting that branched alkyl groups (e.g., isopentyl) enhance membrane penetration in hydrophobic pathogens .

Physicochemical and Binding Properties

Table 1: Comparative Physicochemical and Binding Data

*Estimated based on analogs with comparable alkyl substituents.

- ALogP Trends : The target compound’s 2-methylpropyl group likely confers moderate lipophilicity (ALogP ~3.0), comparable to E1 (ALogP 3.5853) but lower than isopentyl-containing antifungal agents .

- Binding Efficiency : Compounds with sulfonamide or triazole groups (e.g., AB3, Pritelivir) exhibit higher ligand efficiency (-0.31 to -0.34 kcal/mol) due to polar interactions, whereas alkyl substituents may favor hydrophobic binding pockets .

Biological Activity

2-Methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanistic studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₄N₂S₂ |

| Molecular Weight | 198.35 g/mol |

| IUPAC Name | 2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |

| PubChem CID | 137640907 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include thiazole formation and subsequent modifications to introduce the methyl and carboxamide groups. The specific synthetic route can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to 2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide have demonstrated potent inhibitory effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. A study indicated that a related thiazole compound led to a 22-fold increase in apoptotic cells in MDA-MB-231 breast cancer cell lines compared to controls .

- In Vitro Studies : In vitro tests have shown that the compound exhibits IC50 values in the low micromolar range against several cancer types, indicating strong cytotoxicity. For example, related compounds were tested against MCF-7 and MDA-MB-231 cells with promising results .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored extensively:

- Bacterial Inhibition : Compounds similar to 2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. In one study, derivatives exhibited over 80% inhibition at concentrations around 50 µg/mL .

- Biofilm Formation : The ability of these compounds to disrupt biofilm formation is particularly noteworthy, as biofilms contribute to antibiotic resistance. Specific derivatives showed up to 79% inhibition of biofilm formation in K. pneumoniae .

Case Study 1: Anticancer Efficacy

A detailed examination of a derivative related to our compound revealed that it could significantly reduce tumor volume in vivo without apparent side effects. This study involved administering the compound to mice with induced tumors and measuring tumor size over time.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, a series of thiazole derivatives were tested for their ability to inhibit bacterial growth and biofilm formation. Results indicated that certain modifications on the thiazole ring enhanced antibacterial efficacy significantly compared to unmodified analogs.

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step protocols, including:

- Thiazole ring formation via Hantzsch thiazole synthesis, using α-halo ketones and thioureas under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .

- Carboxamide coupling , where the thiazole carboxyl group reacts with 4-methyl-1,3-thiazol-2-amine using coupling agents like EDCI or DCC in dichloromethane. Temperature control (0–25°C) and pH adjustment (neutral to mildly basic) are critical to prevent side reactions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

- NMR spectroscopy : and NMR (DMSO-d6 or CDCl3) identify substituent patterns, with characteristic shifts for thiazole protons (δ 7.1–8.3 ppm) and carboxamide carbonyls (δ 165–170 ppm) .

- FT-IR : Carboxamide C=O stretches (1640–1680 cm) and thiazole C-N vibrations (1500–1550 cm) confirm functional groups .

- X-ray crystallography : Resolves spatial arrangements, e.g., dihedral angles between thiazole and substituent rings, validated against CIF files from databases like Acta Crystallographica .

Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?

- Catalyst screening : Replace traditional bases (e.g., KCO) with DMAP or DBU to enhance nucleophilicity of the amine group .

- Solvent optimization : Test mixed solvents (e.g., THF:HO) to improve solubility of intermediates. Ethanol-DMF mixtures have shown 15–20% yield improvements in similar carboxamide syntheses .

- In-situ monitoring : Use HPLC or TLC to track reaction progress and terminate before side-product formation (e.g., hydrolysis of the carboxamide group) .

Advanced: What strategies resolve contradictory results in biological activity across assay systems?

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish target-specific effects from off-target cytotoxicity .

- Structural analogs : Synthesize derivatives with modified alkyl/aryl substituents (e.g., replacing 2-methylpropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .

- Metabolic stability testing : Use liver microsome assays to determine if conflicting in vitro/in vivo results arise from rapid hepatic clearance .

Advanced: How do alkyl substituent variations on the thiazole ring affect pharmacokinetic properties?

- Lipophilicity : Introducing branched alkyl groups (e.g., 2-methylpropyl) increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility. Computational models (e.g., SwissADME) predict a logP increase of 0.8–1.2 units compared to unsubstituted analogs .

- Metabolic resistance : Bulkier substituents reduce CYP450-mediated oxidation, as shown in microsome studies where 2-methylpropyl analogs exhibited 40% lower clearance than methyl derivatives .

- Protein binding : Isothermal titration calorimetry (ITC) reveals that hydrophobic substituents increase albumin binding (K = 5–10 μM), impacting free drug concentration .

Advanced: What computational approaches predict binding affinity with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase), prioritizing poses with hydrogen bonds to the thiazole nitrogen and carboxamide carbonyl .

- MD simulations : GROMACS or AMBER simulate binding stability, identifying critical residues (e.g., Lys721 in EGFR) for mutagenesis validation .

- QSAR modeling : CoMFA/CoMSIA analyses correlate substituent electronegativity (Hammett σ values) with IC data to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.